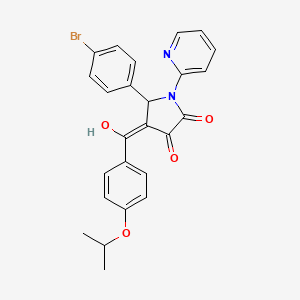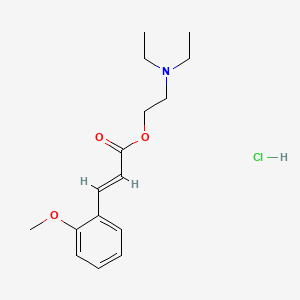![molecular formula C13H14F2N4OS B5328377 N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5328377.png)
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as EF24, is a small molecule compound that has been studied extensively for its potential therapeutic applications. EF24 was first synthesized in 2004 by a group of researchers at the University of Kansas, and since then, it has been the subject of numerous scientific studies.
作用機序
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide exerts its therapeutic effects through various mechanisms. In cancer cells, this compound has been shown to inhibit the NF-κB pathway, which is involved in cell survival and proliferation. This compound also induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In inflammation, this compound inhibits the activation of NF-κB and reduces the expression of pro-inflammatory cytokines. In neurodegenerative diseases, this compound protects against neurotoxicity by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiotherapy. In inflammation, this compound reduces the expression of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurodegenerative diseases, this compound protects against neurotoxicity, reduces oxidative stress, and improves cognitive function.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations. It has poor solubility in water, which can limit its use in certain experiments. This compound also has low bioavailability, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide research. In cancer research, this compound could be studied in combination with other chemotherapy drugs to enhance their efficacy. This compound could also be studied in different cancer types to determine its effectiveness. In inflammation research, this compound could be studied in animal models of chronic inflammation to determine its long-term effects. In neurodegenerative disease research, this compound could be studied in animal models of Alzheimer's disease to determine its potential as a therapeutic agent. Overall, this compound has significant potential for therapeutic applications, and further research is needed to fully understand its mechanisms of action and efficacy.
合成法
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide can be synthesized using a multistep reaction process. The synthesis starts with the reaction of 2,4-difluoroaniline with ethyl bromoacetate to form N-(2,4-difluorophenyl)-2-oxoacetamide. This intermediate is then reacted with thiosemicarbazide to form N-(2,4-difluorophenyl)-2-thiosemicarbazone. The final step involves reacting N-(2,4-difluorophenyl)-2-thiosemicarbazone with ethyl iodide to form this compound.
科学的研究の応用
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the NF-κB pathway. In neurodegenerative disease research, this compound has been shown to protect against neurotoxicity and improve cognitive function.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4OS/c1-3-19-8(2)17-18-13(19)21-7-12(20)16-11-5-4-9(14)6-10(11)15/h4-6H,3,7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBYRPFRPSGIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5328299.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B5328349.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328356.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5328362.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5328371.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5328379.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-[(1-propylcyclobutyl)methyl]acetamide](/img/structure/B5328382.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5328390.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)
![2-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5328397.png)